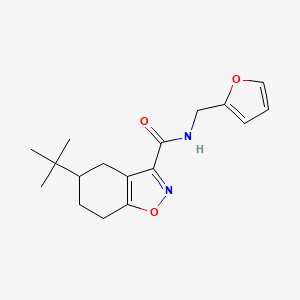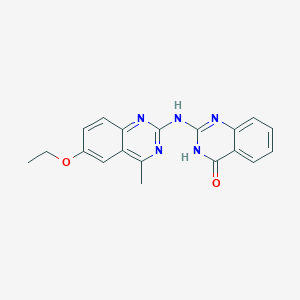
Butane-2,2-diyldibenzene-4,1-diyl bis(4-bromo-3-nitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE is a complex organic compound characterized by the presence of bromine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while substitution of bromine atoms could result in a variety of functionalized compounds.
Applications De Recherche Scientifique
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can affect various molecular pathways, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE is unique due to its specific structural arrangement, which combines multiple functional groups in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C30H22Br2N2O8 |
|---|---|
Poids moléculaire |
698.3 g/mol |
Nom IUPAC |
[4-[2-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]butan-2-yl]phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C30H22Br2N2O8/c1-3-30(2,20-6-10-22(11-7-20)41-28(35)18-4-14-24(31)26(16-18)33(37)38)21-8-12-23(13-9-21)42-29(36)19-5-15-25(32)27(17-19)34(39)40/h4-17H,3H2,1-2H3 |
Clé InChI |
AGKZNRBMSSULSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxy-6-iodophenoxy]acetic acid](/img/structure/B10889597.png)
![3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889601.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10889615.png)
![6-(3,4-Dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10889616.png)
![Methyl 3-bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10889620.png)


![6-bromo-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10889631.png)
![(4,5-dibromothiophen-2-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10889650.png)
![1-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10889653.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine](/img/structure/B10889654.png)
![1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B10889662.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-cyanophenyl)butanamide](/img/structure/B10889668.png)
